Aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester, hydrochloride, (5alpha,12beta,19alpha)-

Description

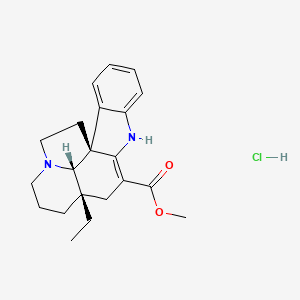

Vincadifformine hydrochloride is an indole alkaloid derived from the leaves of the Vinca minor plant It is a monoterpenoid indole alkaloid that exhibits various biological activities, including vasodilatory properties

Properties

CAS No. |

30061-30-4 |

|---|---|

Molecular Formula |

C21H27ClN2O2 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

methyl (1S,12S,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H26N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3;1H/t19-,20-,21+;/m0./s1 |

InChI Key |

BFVXDLZRORZNHX-OBEKMTESSA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC.Cl |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vincadifformine hydrochloride typically involves the catalytic hydrogenation of tabersonine. The process begins with the conversion of tabersonine to vincadifformine through catalytic hydrogenation. This is followed by treatment with m-chloroperbenzoic acid and hydrochloric acid, which induces the formation of hydroxyl derivatives and N-oxide derivatives .

Industrial Production Methods

Industrial production of vincadifformine hydrochloride often involves the use of tabersonine as a starting material. The process includes catalytic hydrogenation and subsequent chemical treatments to obtain the desired compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Vincadifformine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

Reduction: Catalytic hydrogenation is employed to reduce tabersonine to vincadifformine.

Substitution: Various nucleophiles can be used to introduce different functional groups into the vincadifformine structure.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives and N-oxide derivatives, which are crucial intermediates in the synthesis of vincadifformine hydrochloride .

Scientific Research Applications

Vincadifformine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other indole alkaloids.

Biology: The compound’s vasodilatory properties make it a valuable tool for studying blood flow and vascular health.

Medicine: Vincadifformine hydrochloride is investigated for its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases.

Industry: The compound’s unique chemical structure makes it useful in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

The mechanism of action of vincadifformine hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts as a vasodilator, increasing regional cerebral blood flow. This effect is achieved through the inhibition of beta-tubulin polymerization, which prevents microtubule formation in dividing cells .

Comparison with Similar Compounds

Vincadifformine hydrochloride is structurally similar to other Vinca alkaloids, such as vincamine, vinblastine, and vincristine. it is unique due to its specific vasodilatory properties and its potential applications in treating neurodegenerative diseases. Similar compounds include:

Vincamine: Known for its vasodilatory and nootropic effects.

Vinblastine: Used in cancer therapy for its anti-mitotic properties.

Vincristine: Another anti-mitotic agent used in cancer treatment

Vincadifformine hydrochloride stands out due to its specific applications in neurodegenerative disease research and its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.